molecular formula C19H18N2O4 B2671927 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 77960-20-4

2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B2671927
CAS RN: 77960-20-4
M. Wt: 338.363
InChI Key: SGHPRHVRHUWVMB-UHFFFAOYSA-N
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Description

The compound “2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It seems to contain an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit diverse pharmacological properties .

Scientific Research Applications

Chemical Synthesis and Modification

Research has shown that derivatives of indole carboxylic acids, similar in structure to the compound , have been synthesized and evaluated for various biological activities. For instance, Lehr et al. (2001) synthesized derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, evaluating their ability to inhibit arachidonic acid release mediated by cytosolic phospholipase A(2) in human platelets, highlighting one of the most active compounds with significant inhibitory potency Lehr, M., Klimt, M., & Elfringhoff, A. S., 2001.

Molecular Mechanisms and Biological Activities

The compound's analogs have been part of studies focusing on the molecular mechanisms underlying their biological activities. In particular, the reaction of indole carboxylic acid/amide with propargyl alcohols, as investigated by Selvaraj et al. (2019), demonstrated the formation of lactams and lactones through annulation, migration, and decarboxylative cyclization processes. This research provides insights into the chemical behavior and potential applications of indole derivatives in synthetic chemistry Selvaraj, K., Debnath, S., & Swamy, K., 2019.

Electrochemical Studies and Oxidation Products

Electrochemical and enzymatic studies have examined the oxidation of indole-3-acetic acid, a related compound, to understand its role and transformation within biological systems. Hu and Dryhurst (1997) explored the electrochemically driven and peroxidase/O2-mediated oxidation of indole-3-acetic acid at physiological pH, identifying major reaction products and shedding light on potential biological roles and pathways Hu, T., & Dryhurst, G., 1997.

Synthesis and Application in Material Science

Indole derivatives have also been explored for their potential in material science. Aebly et al. (2018) detailed the synthesis of eumelanin-inspired dihydroxyindole-2-carboxylate ethyl ester derivatives, underscoring the importance of these molecules in understanding melanin and developing biomimetic materials Aebly, A. H., Levy, J. N., Steger, B. J., Quirke, J., & Belitsky, J., 2018.

properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17-16-15(18(23)24)14-5-7-19(16,25-14)10-21(17)8-6-11-9-20-13-4-2-1-3-12(11)13/h1-5,7,9,14-16,20H,6,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHPRHVRHUWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

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